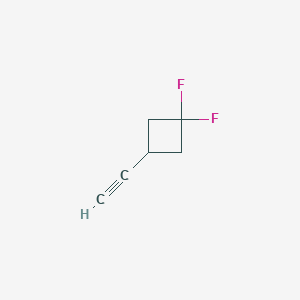

![molecular formula C9H12N2 B2582615 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine CAS No. 67203-48-9](/img/structure/B2582615.png)

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine

Übersicht

Beschreibung

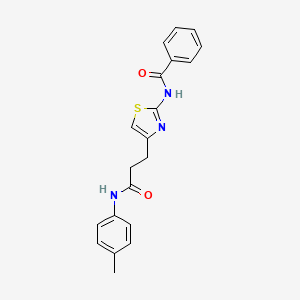

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is a chemical compound with the molecular formula C9H12N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChIKey: TYUNYXYPNUPGGI-KZFATGLACZ . The compound has a molecular weight of 148.208 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Cyclization Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine can be synthesized through cyclization reactions. For instance, Subota et al. (2017) describe a method for producing 5-substituted derivatives of this compound using a Staudinger–aza-Wittig reaction, highlighting the compound's versatility in synthesis (Subota et al., 2017).

Chemical Structure Studies

The chemical structure of this compound has been studied extensively. For example, Bacqué et al. (2004) explored the synthesis of related compounds like 7-azaoxindoles and 7-azaindolines, demonstrating the structural diversity and potential of this compound (Bacqué et al., 2004).

Potential Biological Applications

Nicotinic Acetylcholinergic Receptor Ligands

Cheng et al. (1999) investigated derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine for their potential as nicotinic acetylcholinergic receptor (nAChR) ligands. This research suggests possible applications in neurological disorders (Cheng et al., 1999).

Herbicidal Activities

Wang et al. (2006) designed and synthesized derivatives of this compound, evaluating their herbicidal activities against certain plants. This indicates a potential application in agriculture (Wang et al., 2006).

Pharmacological Aspects

Antibacterial and Antifungal Properties

Demchenko et al. (2021) synthesized novel quaternary salts of this compound derivatives, showing significant antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Demchenko et al., 2021).

Cardiovascular Disease Treatment

According to Fischer (2011), derivatives of this compound have been studied as ACE inhibitors or dual inhibitors for hypertension and other cardiovascular diseases (Fischer, 2011).

Wirkmechanismus

Target of Action

Related compounds have been found to interact with ccr2, a chemokine receptor involved in various therapeutic areas including chronic inflammation, diabetes, neuropathic pain, atherosclerosis, and cancer .

Mode of Action

It is synthesized through a beckmann rearrangement initiated by trifluoromethanesulfonic anhydride .

Biochemical Pathways

Related compounds have been found to inhibit glucogen phosphorylase 1 and rip1 kinase, act as bradykinin b1 receptor antagonists, and modulate γ-secretase .

Result of Action

Related compounds have been found to have antitumor activity .

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVDDECKGYUWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

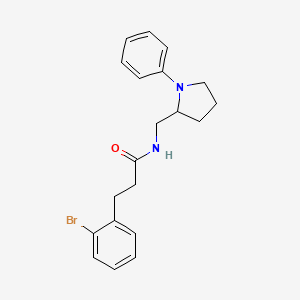

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)

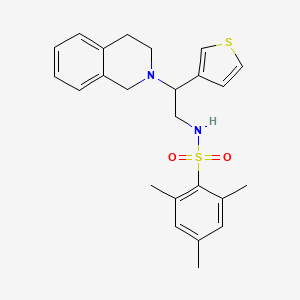

![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)

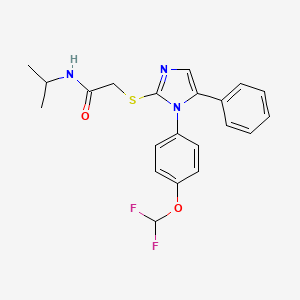

![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2582541.png)

![2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide](/img/structure/B2582545.png)

![5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2582547.png)

![2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2582552.png)

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582553.png)

![2-Chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2582555.png)